molecular formula C7H14FNO B14785925 3-Fluoro-3-(methoxymethyl)piperidine

3-Fluoro-3-(methoxymethyl)piperidine

Cat. No.: B14785925
M. Wt: 147.19 g/mol
InChI Key: NXVNSXHLNDRYCV-UHFFFAOYSA-N
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Description

3-Fluoro-3-(methoxymethyl)piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of fluorine can increase metabolic stability, modify electronic properties, and improve solubility and membrane permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(methoxymethyl)piperidine typically involves multi-step processes. One common method is the fluorination of piperidine derivatives using fluorinating agents such as Selectfluor . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of fluorinated piperidine derivatives, including this compound, often involves large-scale fluorination reactions. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced fluorinating reagents and catalysts to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(methoxymethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

3-Fluoro-3-(methoxymethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(methoxymethyl)piperidine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors by altering electronic properties and steric interactions . This can lead to enhanced pharmacological effects and improved drug efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-(methoxymethyl)piperidine is unique due to the combined presence of both fluorine and methoxymethyl groups. This combination can result in unique pharmacokinetic and physicochemical properties, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

3-fluoro-3-(methoxymethyl)piperidine

InChI

InChI=1S/C7H14FNO/c1-10-6-7(8)3-2-4-9-5-7/h9H,2-6H2,1H3

InChI Key

NXVNSXHLNDRYCV-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCNC1)F

Origin of Product

United States

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